N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the quinazolinone moiety, makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Substitution Reaction: The final step involves the substitution of the phenyl ring with chloro and fluoro groups. This can be achieved by reacting the intermediate with 3-chloro-4-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity. The quinazolinone moiety is crucial for its biological activity, as it can interact with various biological pathways, potentially inhibiting key enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(2-oxo-1,2-dihydroquinazolin-4-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-3-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-2-yl)acetamide
Uniqueness
The unique combination of the chloro and fluoro substituents on the phenyl ring, along with the specific positioning of the acetamide group, distinguishes N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-17-12-15(10-11-18(17)24)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQWQGLEPIUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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